molecular formula C40H50N8O6 B13844246 Daclatasvir RRRR Isomer

Daclatasvir RRRR Isomer

Cat. No.: B13844246
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-YFRBGRBWSA-N
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Description

Daclatasvir RRRR Isomer is a stereoisomer of Daclatasvir, a potent antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. This compound is known for its high selectivity and efficacy against the non-structural protein 5A (NS5A) of the hepatitis C virus, which plays a crucial role in viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir RRRR Isomer involves a series of stereoselective reactions. One of the key steps includes the condensation of a key intermediate, which is a hydrochloride salt of the (S,S) isomer, with N-methyloxycarbonyl-L-valine in the presence of a base and dichloromethane or ethyl acetate . The reaction conditions are carefully controlled to ensure high yield and purity of the desired isomer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of green solvents like dimethyl sulfoxide, 2-methyl tetrahydrofuran, and isopropyl alcohol has been reported to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Daclatasvir RRRR Isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

Daclatasvir RRRR Isomer exerts its effects by inhibiting the NS5A replication complex of the hepatitis C virus. This inhibition disrupts the viral replication process, leading to a significant reduction in viral load. The compound binds to the NS5A protein, altering its structure and preventing the recruitment of phosphatidylinositol 4-kinase alpha (PI4KA), which is essential for the accumulation of phosphatidylinositol 4-phosphate (PI4P) and viral replication .

Comparison with Similar Compounds

  • Daclatasvir RSRR Isomer
  • Daclatasvir RSSR Isomer
  • Daclatasvir SRRS Isomer
  • Daclatasvir SRSR Isomer

Comparison: Daclatasvir RRRR Isomer is unique due to its specific stereochemistry, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to other isomers, this compound exhibits higher selectivity and potency against the NS5A protein, making it a valuable compound in antiviral therapy .

Properties

Molecular Formula

C40H50N8O6

Molecular Weight

738.9 g/mol

IUPAC Name

methyl N-[(2R)-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m1/s1

InChI Key

FKRSSPOQAMALKA-YFRBGRBWSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@@H](C(C)C)NC(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Origin of Product

United States

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